molecular formula C31H39N3O4 B173635 7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one CAS No. 132467-74-4

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one

Cat. No. B173635
CAS RN: 132467-74-4
M. Wt: 517.7 g/mol
InChI Key: SKVLHBJJOXTLKQ-UHFFFAOYSA-N
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Description

7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one, commonly known as BDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BDP is a heterocyclic compound that belongs to the family of pyridine derivatives and has a unique chemical structure that makes it highly attractive for scientific investigations.

Mechanism of Action

BDP's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BDP has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. BDP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. BDP has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its versatility and ease of synthesis. BDP can be easily synthesized in large quantities and can be modified to introduce various functional groups, making it highly attractive for medicinal chemistry and drug development. However, one of the limitations of using BDP is its relatively low solubility in water, which may limit its applicability in certain experimental settings.

Future Directions

There are several future directions for the investigation of BDP, including the development of novel BDP-based materials and the exploration of its potential applications in drug development. Additionally, further investigation is needed to elucidate the precise mechanism of action of BDP and to identify its potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of BDP involves a multi-step process that requires the use of various reagents and solvents. The most common method for synthesizing BDP is through the reaction of 2-ethoxy-4-nitrophenol with diethyl malonate, followed by the reduction of the nitro group and subsequent cyclization with 4-(diethylamino)benzaldehyde. The final product is obtained after recrystallization and purification.

Scientific Research Applications

BDP has been extensively investigated for its potential applications in various fields of research, including medicinal chemistry, drug development, and material science. BDP has been shown to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, BDP has been used as a fluorescent probe for imaging studies and as a building block for the synthesis of novel materials.

properties

IUPAC Name

7,7-bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4/c1-7-33(8-2)22-15-17-25(27(20-22)36-11-5)31(29-24(30(35)38-31)14-13-19-32-29)26-18-16-23(34(9-3)10-4)21-28(26)37-12-6/h13-21H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLHBJJOXTLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(C=C(C=C4)N(CC)CC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620457
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132467-74-4
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132467-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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